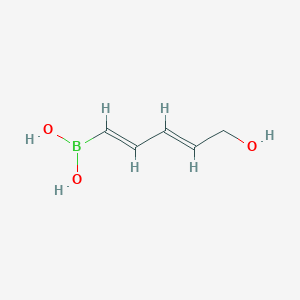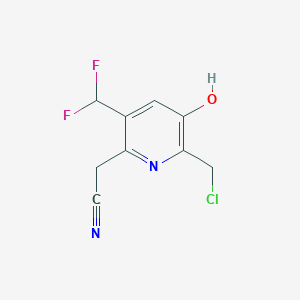
2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxypyridine-6-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxypyridine-6-acetonitrile is a compound of significant interest in the field of organic chemistry. This compound features a pyridine ring substituted with chloromethyl, difluoromethyl, hydroxyl, and acetonitrile groups. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxypyridine-6-acetonitrile typically involves multiple steps. One common method includes the difluoromethylation of a pyridine derivative. This process can be achieved using difluoromethylation reagents under specific conditions. For instance, the use of Selectfluor as a difluoromethylation reagent has been reported to be effective .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to transfer difluoromethyl groups to the pyridine ring. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxypyridine-6-acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted pyridine derivatives depending on the nucleophile used
Scientific Research Applications
2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxypyridine-6-acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity due to the presence of the difluoromethyl group, which can enhance the metabolic stability of compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxypyridine-6-acetonitrile involves its interaction with specific molecular targets. The difluoromethyl group can enhance the binding affinity of the compound to its target proteins or enzymes. This interaction can modulate the activity of these targets, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
Difluoromethyl 2-Pyridyl Sulfone: Known for its versatility in synthetic applications, including gem-difluoroolefination and difluoroalkylation.
Difluoromethyl-Substituted Diazo Compounds: Used in gem-chlorosulfurization reactions to produce sulfur-containing derivatives.
Uniqueness
2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxypyridine-6-acetonitrile is unique due to the combination of its functional groups, which allows for a wide range of chemical transformations and applications. The presence of both chloromethyl and difluoromethyl groups provides distinct reactivity patterns compared to other similar compounds.
Properties
Molecular Formula |
C9H7ClF2N2O |
|---|---|
Molecular Weight |
232.61 g/mol |
IUPAC Name |
2-[6-(chloromethyl)-3-(difluoromethyl)-5-hydroxypyridin-2-yl]acetonitrile |
InChI |
InChI=1S/C9H7ClF2N2O/c10-4-7-8(15)3-5(9(11)12)6(14-7)1-2-13/h3,9,15H,1,4H2 |
InChI Key |
PTNUYOXUTBVZJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1O)CCl)CC#N)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


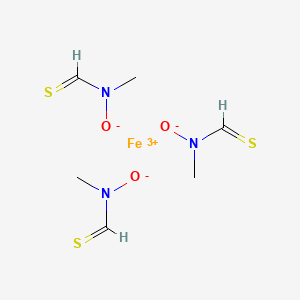
![N'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]-2-(5-morpholin-4-ylsulfonylthiophen-2-yl)acetohydrazide](/img/structure/B14139757.png)

![4-(Octyloxy)phenyl 4-[(4-cyanophenyl)methoxy]benzoate](/img/structure/B14139766.png)
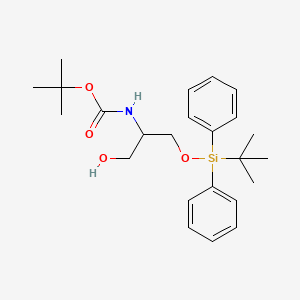
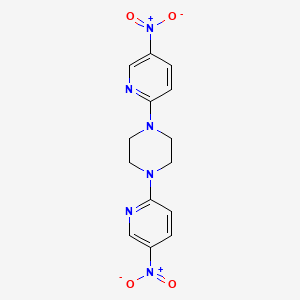
![5-Chloro-3,3-difluoro-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one](/img/structure/B14139779.png)
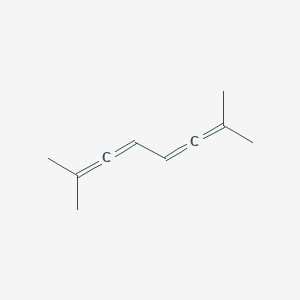
![N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-1-nitronaphthalen-2-amine](/img/structure/B14139786.png)
![(5'-(But-3-en-1-yn-1-yl)-[2,2'-bithiophen]-5-yl)methanol](/img/structure/B14139794.png)
![2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 2-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoate](/img/structure/B14139799.png)
![4,4',5,6,7-Pentachlorospiro[1,3-benzodioxole-2,9'-xanthene]](/img/structure/B14139804.png)

